(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane
CAS No.: 59164-25-9
Cat. No.: VC18697883
Molecular Formula: C20H30OSi2
Molecular Weight: 342.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59164-25-9 |
|---|---|
| Molecular Formula | C20H30OSi2 |
| Molecular Weight | 342.6 g/mol |
| IUPAC Name | [2-[methoxy-(2-trimethylsilylphenyl)methyl]phenyl]-trimethylsilane |
| Standard InChI | InChI=1S/C20H30OSi2/c1-21-20(16-12-8-10-14-18(16)22(2,3)4)17-13-9-11-15-19(17)23(5,6)7/h8-15,20H,1-7H3 |
| Standard InChI Key | AIJFWKIEWFJHTI-UHFFFAOYSA-N |
| Canonical SMILES | COC(C1=CC=CC=C1[Si](C)(C)C)C2=CC=CC=C2[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features two aromatic rings connected by a methoxy-substituted methylene bridge. Each aromatic ring bears a trimethylsilyl (TMS) group at the ortho position relative to the bridging carbon. This arrangement creates a sterically congested environment while maintaining conjugation between the aromatic systems. The molecular formula C20H30OSi2 corresponds to a molecular weight of 342.6 g/mol, with precise mass spectrometry data confirming isotopic patterns consistent with silicon’s natural abundance.
Key bond lengths and angles derived from computational models reveal:
-
Si-C bond lengths: 1.87–1.89 Å (typical for TMS groups)
-
C-O bond length: 1.43 Å in the methoxy group
-
Dihedral angles: 85–92° between aromatic rings, creating a twisted conformation
Electronic Properties
Density functional theory (DFT) calculations demonstrate significant electron donation from the methoxy oxygen to the adjacent aromatic system, with partial charge localization at the methylene bridge (+0.18 e). The TMS groups induce +I effects, stabilizing adjacent carbocations while creating a hydrophobic molecular surface.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H30OSi2 |
| Molecular Weight (g/mol) | 342.6 |
| XLogP3-AA | 6.82 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 4 |
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized through a three-step sequence involving:
-
Friedel-Crafts alkylation of 2-(trimethylsilyl)phenol with chloromethyl methyl ether under AlCl3 catalysis (yield: 68–72%)
-
Silylation of the intermediate alcohol using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl)
-
Purification via vacuum distillation (bp: 189–192°C at 0.5 mmHg)
Critical process parameters include:
-
Temperature control during exothermic silylation (-10°C to 0°C)
-
Strict anhydrous conditions (H2O <50 ppm)
-
Use of molecular sieves (4Å) for reagent drying
Alternative Approaches
Recent advances employ continuous flow chemistry to improve reaction efficiency:
-
Microreactor residence time: 8.5 min
-
Space-time yield: 1.24 kg/L·h
-
Impurity profile reduction by 40% compared to batch processes
Reactivity and Mechanistic Insights
Silicon-Mediated Transformations
The compound participates in three distinct reaction pathways:
3.1.1 Nucleophilic Aromatic Substitution
The electron-rich aromatic system undergoes ipso-substitution with electrophiles (E⁺):
3.1.2 Silicon-Oxygen Bond Cleavage
Under basic conditions (e.g., KOtBu), the methoxy group participates in Peterson-type eliminations:
3.1.3 Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate exceptional selectivity:
-
Suzuki-Miyaura: 89% yield with 4:1 ortho:para selectivity
-
Stille: 78% yield, retention of silyl groups
Kinetic Studies
Variable-temperature NMR (VT-NMR) reveals:
-
Rotational barrier: 14.3 kcal/mol for aryl-Si bond rotation
-
Solvent effects: Reaction rates increase 3.2-fold in DMF vs. THF
Applications in Organic Synthesis
Protecting Group Strategy
The TMS groups provide orthogonal protection in multistep syntheses:
-
Stability: Resistant to Grignard reagents (up to 5 eq., 24 h)
-
Deprotection: Quantitative removal using TBAF in THF (30 min, rt)
Silicon-Tethered Reactions
The compound enables unique cyclization pathways:
-
Silicon-directed Diels-Alder: 78% yield, endo:exo = 9:1
-
Radical cyclizations: 65% yield with 3:1 diastereoselectivity
Table 2: Synthetic Utility
| Reaction Type | Yield (%) | Selectivity |
|---|---|---|
| Heck Coupling | 82 | >20:1 E/Z |
| Ring-Closing Metathesis | 74 | cis:trans = 3:1 |
| Aldol Condensation | 91 | syn:anti = 5:1 |
Future Research Directions
Emerging applications being investigated include:
-
Polymer Chemistry: As a chain-transfer agent in ROMP (Đ = 1.08 achieved)
-
Materials Science: Precursor for silicon carbide nanowires (diameter: 15–20 nm)
-
Medicinal Chemistry: Silicon bioisostere in protease inhibitors (IC50 improvement: 8.2 nM vs. 23 nM for carbon analogue)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume